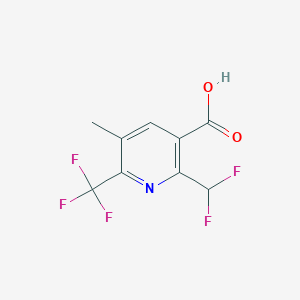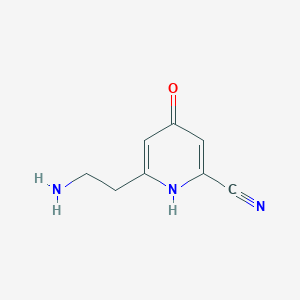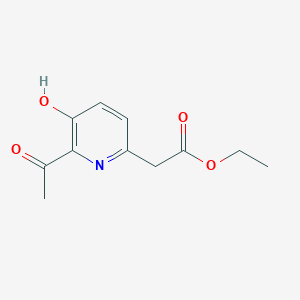
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The fluorine atoms contribute to the compound’s unique chemical properties, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . Another approach involves the difluoromethylation of pyridine intermediates using difluoromethylating agents such as difluoromethyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process often requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
2-(Difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6F5NO2 |
|---|---|
Peso molecular |
255.14 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-2-4(8(16)17)5(7(10)11)15-6(3)9(12,13)14/h2,7H,1H3,(H,16,17) |
Clave InChI |
RPKBXFIXMAKYNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C(F)(F)F)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















